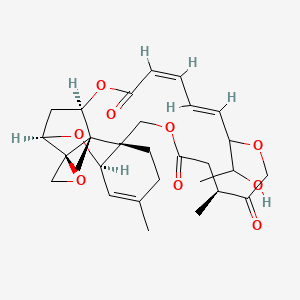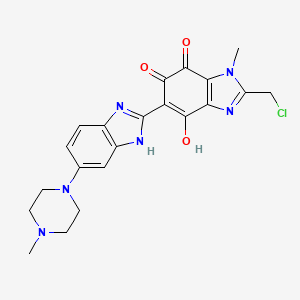
N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(2-phenoxyethyl)amino)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, reaction products with ethylenediamine, involves the reaction of formaldehyde with ethylenediamine under controlled conditions. The reaction typically occurs in an aqueous medium, where formaldehyde acts as an electrophile and ethylenediamine as a nucleophile. The reaction is exothermic and requires careful temperature control to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of formaldehyde to a solution of ethylenediamine, with constant stirring and temperature monitoring. The reaction mixture is then purified through distillation or crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Formaldehyde, reaction products with ethylenediamine, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield formic acid derivatives, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
Formaldehyde, reaction products with ethylenediamine, has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical studies to investigate protein and nucleic acid interactions.
Industry: The compound is used in the production of resins, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of formaldehyde, reaction products with ethylenediamine, involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to cross-linking and stabilization of these biomolecules. This property is particularly useful in biochemical studies and industrial applications where stabilization of materials is required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to formaldehyde, reaction products with ethylenediamine, include:
- Formaldehyde, reaction products with diethylenetriamine
- Formaldehyde, reaction products with triethylenetetramine
- Formaldehyde, reaction products with tetraethylenepentamine
Uniqueness
What sets formaldehyde, reaction products with ethylenediamine, apart from its similar compounds is its specific molecular structure and reactivity. The presence of ethylenediamine provides unique nucleophilic sites that allow for specific interactions and reactions not observed with other amines. This makes it particularly valuable in applications requiring precise molecular interactions .
Eigenschaften
CAS-Nummer |
84012-50-0 |
|---|---|
Molekularformel |
C24H23BrN6O6 |
Molekulargewicht |
571.4 g/mol |
IUPAC-Name |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[ethyl(2-phenoxyethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C24H23BrN6O6/c1-3-29(11-12-37-19-7-5-4-6-8-19)17-9-10-21(22(14-17)26-16(2)32)27-28-24-20(25)13-18(30(33)34)15-23(24)31(35)36/h4-10,13-15H,3,11-12H2,1-2H3,(H,26,32) |
InChI-Schlüssel |
OBMMRQSZTMLKAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCOC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


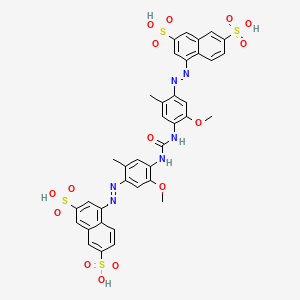
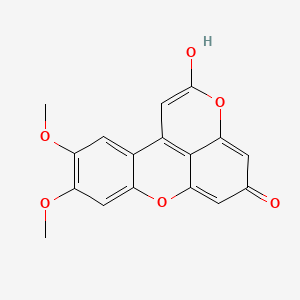

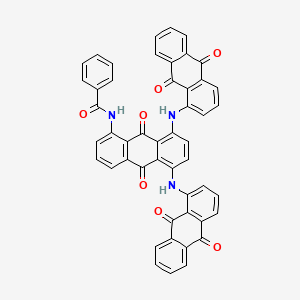
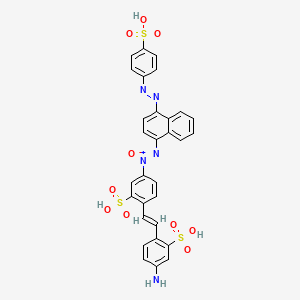
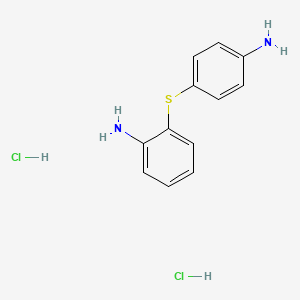


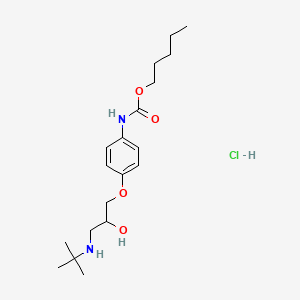
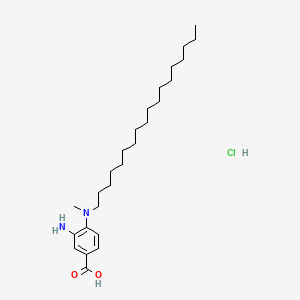
![7-[3,5-Di-tert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid](/img/structure/B12712322.png)
